![molecular formula C24H22N4OS B2959463 2-(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide CAS No. 879919-73-0](/img/structure/B2959463.png)

2-(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

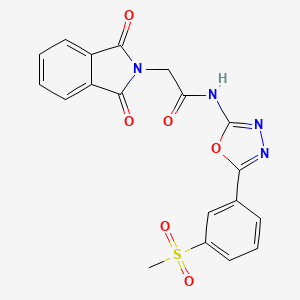

This compound is a derivative of pyrido[1,2-a]benzimidazoles . It is part of a series of compounds that have been synthesized for potential anticancer applications . The compound has a linear formula of C23H23N5O2 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyanomethyl benzimidazoles with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to give the novel series of 4-cyano-3-substituted-1-oxo-1H, 5H-pyrido . The product is then chlorinated and aminated with 4-(2-fluorophenyl)piperazine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]benzimidazole ring system, which is substituted with a cyano group, an ethyl group, and a methyl group . The compound also contains an acetamide group attached to a phenyl ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, chlorination, and amination . The exact mechanisms of these reactions are not specified in the available literature.Physical And Chemical Properties Analysis

The compound has a molecular weight of 401.472 . Its melting point is greater than 300°C . The compound exhibits characteristic IR absorption peaks at 2225 cm^-1 (C≡N) and 1698 cm^-1 (C=O) .Scientific Research Applications

Synthesis and Biological Activity

- Antitumor Activity : Research has demonstrated the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including related compounds, showing promising antitumor activities against different cell lines. This includes the investigation of their inhibitory effects, with some compounds exhibiting high efficacy comparable to known antitumor agents (Albratty et al., 2017).

- Anti-Helicobacter pylori Agents : Derivatives of related compounds have been identified as potent and selective agents against Helicobacter pylori, a significant pathogen in gastric diseases. These compounds have shown low minimal inhibition concentration (MIC) values across a range of H. pylori strains, including those resistant to standard treatments, with minimal activity against non-target microorganisms (Carcanague et al., 2002).

- Antimicrobial and Cytotoxic Activity : The synthesis of azetidine-2-one derivatives of 1H-benzimidazole and their evaluation for antibacterial and cytotoxic properties have been conducted. This research highlights the potential of such compounds in treating infections and their effectiveness in cytotoxic assays, marking them as candidates for further pharmacological studies (Noolvi et al., 2014).

- Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research explores the potential agricultural applications of these compounds in pest management strategies (Fadda et al., 2017).

properties

IUPAC Name |

2-(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4OS/c1-4-18-16(3)19(13-25)23-27-20-10-5-6-11-21(20)28(23)24(18)30-14-22(29)26-17-9-7-8-15(2)12-17/h5-12H,4,14H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCBTRWZBTRRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)SCC(=O)NC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2959381.png)

![N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2959385.png)

![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2959386.png)

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959387.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959388.png)

![4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2959391.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2959394.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide](/img/structure/B2959399.png)

![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)